ethyl (2E)-2-cyano-3-[(3-fluorophenyl)amino]prop-2-enoate
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Overview
Description
Ethyl (2E)-2-cyano-3-[(3-fluorophenyl)amino]prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group (–CN) and a fluorophenyl group attached to an amino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-[(3-fluorophenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3-fluoroaniline under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic attack of the amino group on the cyano group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-cyano-3-[(3-fluorophenyl)amino]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-[(3-fluorophenyl)amino]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-[(3-fluorophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate
- Ethyl (2E)-3-amino-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate
Uniqueness
Ethyl (2E)-2-cyano-3-[(3-fluorophenyl)amino]prop-2-enoate is unique due to the presence of both a cyano group and a fluorophenyl group, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(3-fluoroanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-4-10(13)6-11/h3-6,8,15H,2H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRPOPPFRFKLBO-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC(=CC=C1)F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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